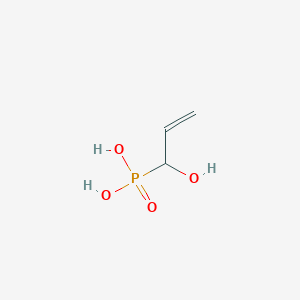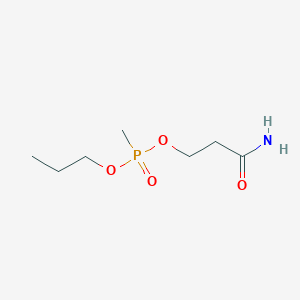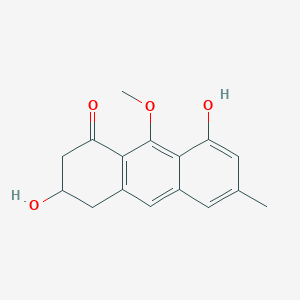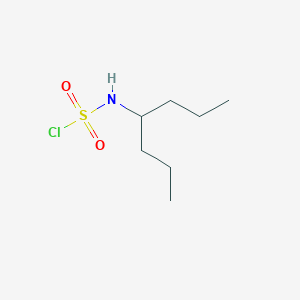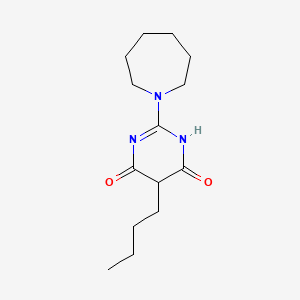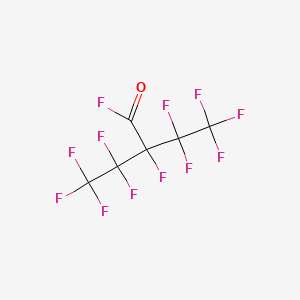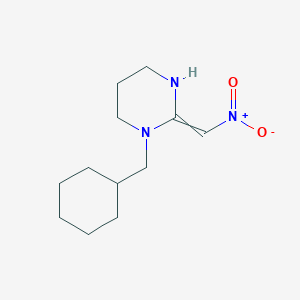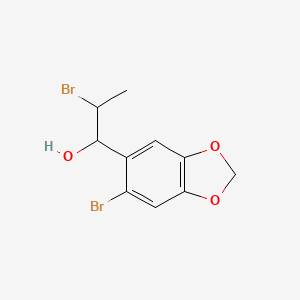![molecular formula C7H18NO4P B14587092 Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate CAS No. 61211-73-2](/img/structure/B14587092.png)
Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate is an organophosphorus compound featuring a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate typically involves the reaction of diethyl phosphite with formaldehyde and an amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate esters.
Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halides or other nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate derivatives .
Applications De Recherche Scientifique
Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the production of various phosphonate-based materials and chemicals.
Mécanisme D'action
The mechanism by which diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphorus metabolism. This interaction can inhibit or modify the activity of these proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
- Dimethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate
- Diethyl phosphite
- Diethyl (hydroxymethyl)phosphonate
Comparison: Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with biological molecules in distinct ways. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
61211-73-2 |
|---|---|
Formule moléculaire |
C7H18NO4P |
Poids moléculaire |
211.20 g/mol |
Nom IUPAC |
(2-diethoxyphosphorylethylamino)methanol |
InChI |
InChI=1S/C7H18NO4P/c1-3-11-13(10,12-4-2)6-5-8-7-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
WQNNTZGVUMAMPW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCNCO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



